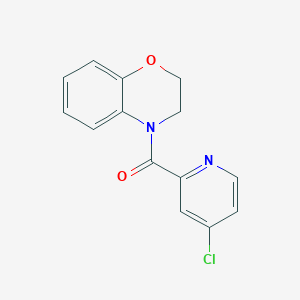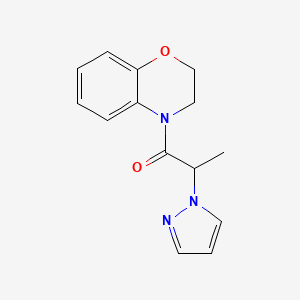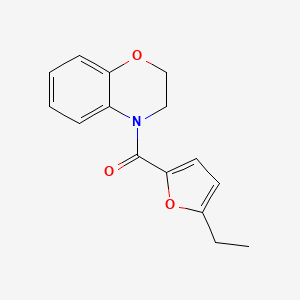
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTS is a thioether derivative of ketamine, a well-known anesthetic drug.
科学研究应用
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has also been studied for its potential as an anesthetic agent and as a treatment for depression and anxiety disorders. In agriculture, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have insecticidal properties and may be useful in pest control. In material science, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been studied for its potential as a precursor for the synthesis of novel materials.
作用机制
The exact mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is not fully understood. However, it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one may also modulate the activity of other neurotransmitter systems such as the serotonin and dopamine systems.
Biochemical and Physiological Effects:
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It may also have anxiolytic and antidepressant effects. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one has been shown to have insecticidal properties and may be toxic to certain insects. In addition, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one may have applications in the synthesis of novel materials due to its unique chemical structure.
实验室实验的优点和局限性
One advantage of using 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one in lab experiments is its relatively simple synthesis method. 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is also stable and easy to handle. However, one limitation is the lack of information on the long-term effects of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one on human health. More research is needed to fully understand the potential risks associated with the use of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one.
未来方向
There are several future directions for research on 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one. One direction is to further investigate its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Another direction is to study its potential as an anesthetic agent and as a treatment for depression and anxiety disorders. In addition, more research is needed to fully understand the mechanism of action of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one and its potential applications in agriculture and material science.
In conclusion, 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been shown to have neuroprotective effects, insecticidal properties, and potential applications in material science. However, more research is needed to fully understand its mechanism of action and potential risks associated with its use.
合成方法
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one can be synthesized through the reaction of 2,2-dimethyl-4-morpholinylpropan-1-one with methylsulfinyl chloride in the presence of a base. The reaction yields 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one as a white crystalline solid with a melting point of 96-98°C. The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one is relatively simple and can be carried out in a laboratory setting.
属性
IUPAC Name |
1-(2,2-dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S/c1-10(2)8-11(5-6-13-10)9(12)4-7-14-3/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRWJNXGKFHAJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)C(=O)CCSC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethylmorpholin-4-yl)-3-methylsulfanylpropan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7558568.png)
![N-[(5-bromothiophen-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7558571.png)

![N-benzyl-3-[(E)-3-pyridin-3-ylprop-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7558582.png)









![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)